p-Cymene

Catalog No.
S538742
CAS No.
99-87-6
M.F
C10H14
C10H14
CH3C6H4CH(CH3)2
M. Wt
134.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Cymene

CAS Number

99-87-6

Product Name

p-Cymene

IUPAC Name

1-methyl-4-propan-2-ylbenzene

Molecular Formula

C10H14
C10H14
CH3C6H4CH(CH3)2

Molecular Weight

134.22 g/mol

InChI

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4-8H,1-3H3

InChI Key

HFPZCAJZSCWRBC-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C)C=C1)C

Solubility

In water, 23.4 mg/L at 25 °C
Miscible with ethanol, acetone, benzene, carbon tetrachloride and petroleum ether
0.0234 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 0.002
Insoluble in water; soluble in oils
Soluble (in ethanol)

Synonyms

p-Cymene; Dolcymene; p-Cymol; p Cymene; pCymene; p Cymol; p-Cymol;

Canonical SMILES

CC1=CC=C(C=C1)C(C)C

Description

The exact mass of the compound p-Cymene is 134.1096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.74e-04 m0.0234 mg/ml at 25 °cin water, 23.4 mg/l at 25 °cmiscible with ethanol, acetone, benzene, carbon tetrachloride and petroleum ether0.0234 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 0.002insoluble in water; soluble in oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4162. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cymenes - Supplementary Records. It belongs to the ontological category of monoterpene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmacological Properties

Studies have revealed a wide range of potential health benefits associated with p-cymene. These include:

  • Antioxidant activity: p-Cymene may help combat oxidative stress in the body, potentially reducing the risk of chronic diseases [1].
  • Anti-inflammatory properties: Research suggests p-cymene may reduce inflammation, a key factor in many health conditions [1].
  • Antimicrobial effects: Studies have shown p-cymene to be effective against various bacteria and fungi, suggesting potential use as an antimicrobial agent [1].
  • Anticancer properties: p-Cymene has demonstrated promise in inhibiting cancer cell growth and inducing cell death in some studies [1]. Further research is needed to understand the mechanisms behind this effect.

Source

[1] Health beneficial and pharmacological properties of p-cymene - PubMed

Future Directions

Future research directions for p-cymene include:

  • Clinical trials: Studies are needed to evaluate the effectiveness and safety of p-cymene for specific health conditions in humans.
  • Mechanism of action: A deeper understanding of how p-cymene exerts its various biological effects is crucial for drug development.
  • Dosage and formulation development: Determining the optimal dosage and formulation for therapeutic use is essential for maximizing its potential benefits.

p-Cymene is a naturally occurring aromatic organic compound classified as an alkylbenzene, specifically a para-substituted derivative of cymene. Its molecular formula is C₁₀H₁₄, and it features a benzene ring with a methyl group and an isopropyl group attached at the para position. This colorless liquid has a mild pleasant odor and is primarily found in various essential oils, particularly those derived from cumin and thyme. p-Cymene is insoluble in water but miscible with organic solvents, making it useful in various applications .

  • Flammability: p-Cymene is flammable and can readily ignite. Its vapors are heavier than air and can form explosive mixtures.
  • Toxicity: Limited data exists on p-Cymene's specific toxicity. However, it's recommended to handle it with care, avoiding inhalation and skin contact.
Typical of aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: p-Cymene can undergo halogenation, nitration, sulfonation, and Friedel-Crafts reactions. The presence of the alkyl groups influences the reactivity and orientation of these substitution reactions .
  • Oxidation: It reacts vigorously with strong oxidizing agents, which can lead to explosive outcomes. The compound can also react exothermically with bases and diazo compounds .
  • Hydrogenation: p-Cymene can be hydrogenated to form p-menthane, a saturated derivative .

p-Cymene exhibits various biological activities that contribute to its applications in medicine and agriculture. Notably:

  • Antimicrobial Properties: Studies have shown that p-cymene possesses antimicrobial activity against various bacteria and fungi, making it valuable in developing natural preservatives and disinfectants .
  • Anti-inflammatory Effects: Research indicates that p-cymene may exert anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .
  • Flavoring Agent: Its pleasant aroma and flavor profile make p-cymene a common ingredient in food products, especially as a flavoring agent in cough syrups and other medicinal formulations .

p-Cymene can be synthesized through several methods:

  • Alkylation of Toluene: One common method involves the alkylation of toluene with propylene, which is a petrochemical process .
  • Natural Terpenes: p-Cymene can also be derived from natural sources, such as through the microwave irradiation of limonene, a renewable feedstock. This method highlights the potential for green chemistry approaches in its production .
  • Catalytic Conversion: Recent studies have explored the transformation of limonene into p-cymene using acid-activated natural mordenites as catalysts, utilizing atmospheric oxygen as an oxidant .

p-Cymene has diverse applications across various industries:

  • Flavoring Agent: Widely used in food products for its aromatic properties.
  • Fragrance Industry: Employed in perfumes and cosmetics due to its pleasant scent.
  • Pharmaceuticals: Utilized as an ingredient in cough syrups and other medicinal products due to its biological properties.
  • Agricultural Chemicals: Serves as a precursor for the synthesis of pesticides and herbicides .

Research on p-cymene's interactions includes:

  • Reactivity with Hydroxyl Radicals: Studies have quantified the reaction rate of p-cymene with hydroxyl radicals, highlighting its potential role in atmospheric chemistry .
  • Biological Interactions: Investigations into its antimicrobial properties suggest interactions with microbial cell membranes, leading to cell disruption and death .

p-Cymene shares structural similarities with other compounds in the cymene family. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
o-CymeneOrtho-substituted isomerLess common than p-cymene; different reactivity profile
m-CymeneMeta-substituted isomerRarely found naturally; distinct chemical behavior
LimoneneMonoterpene with a cyclic structurePrecursor for p-cymene; widely used in essential oils
α-TerpineneIsomeric form of terpinolExhibits antioxidant properties; used in food flavoring

p-Cymene stands out due to its unique para-substitution pattern on the benzene ring, influencing its chemical reactivity and biological activity compared to its isomers and related compounds. Its dual nature as both a flavoring agent and a bioactive compound further enhances its significance across multiple fields .

IUPAC Nomenclature and Molecular Formula

p-Cymene, systematically named 1-methyl-4-(propan-2-yl)benzene, is an aromatic monoterpenoid with the molecular formula C₁₀H₁₄ . Its structure comprises a benzene ring substituted at the para position with a methyl group (-CH₃) and an isopropyl group (-CH(CH₃)₂) . The molecular weight is 134.22 g/mol, confirmed by mass spectrometry .

Stereochemical Considerations and Conformational Analysis

p-Cymene lacks chiral centers due to its planar aromatic system and symmetric substituents. However, steric effects influence the orientation of the isopropyl group. The para substitution minimizes steric hindrance, stabilizing the molecule compared to ortho (o-cymene) and meta (m-cymene) isomers . Conformational flexibility arises from rotation around the C-C bonds of the isopropyl group, though the para configuration remains dominant in natural sources .

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (CDCl₃, 400 MHz):

  • Aromatic protons: Two doublets at δ 6.95–7.10 ppm (4H, J = 8.0 Hz) .
  • Methyl groups: Singlet at δ 2.30 ppm (3H, -CH₃) and multiplet at δ 1.25 ppm (6H, -CH(CH₃)₂) .

¹³C NMR (CDCl₃, 100 MHz):

  • Aromatic carbons: Signals at δ 148.2 (C-1), 134.5 (C-4), 129.8 (C-2/C-6), and 125.4 ppm (C-3/C-5) .
  • Aliphatic carbons: δ 34.1 (-CH(CH₃)₂) and δ 21.5/21.3 ppm (-CH₃) .
NMR Signal Assignmentδ (ppm)Multiplicity
Aromatic H6.95–7.10Doublet
Methyl (-CH₃)2.30Singlet
Isopropyl (-CH(CH₃)₂)1.25Multiplet

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) yields characteristic fragments:

  • Molecular ion: m/z 134 (base peak, C₁₀H₁₄⁺) .
  • Key fragments:
    • m/z 119 (loss of -CH₃, C₉H₁₁⁺)
    • m/z 91 (tropylium ion, C₇H₇⁺)
    • m/z 77 (benzene ring, C₆H₅⁺) .

Infrared (IR) Absorption Characteristics

IR spectra (neat) show:

  • C-H aromatic stretching: 3020–3080 cm⁻¹.
  • C-H aliphatic stretching: 2850–2960 cm⁻¹ (-CH₃ and -CH(CH₃)₂).
  • Ring deformation: 1600–1450 cm⁻¹ (aromatic C=C) .
IR BandWavenumber (cm⁻¹)Assignment
Aromatic C-H stretch3020–3080Benzene ring
Aliphatic C-H stretch2850–2960Methyl/isopropyl groups
Aromatic ring vibration1600–1450C=C skeletal modes

p-Cymene (4-isopropyltoluene) represents a versatile aromatic monoterpene compound of significant industrial importance. This comprehensive analysis examines the synthesis and production methodologies of p-cymene, focusing on industrial chemical synthesis routes and biological production systems. The investigation encompasses detailed research findings on alkylation of toluene derivatives, terpene derivative isolation techniques, microbial fermentation pathways, and plant biosynthetic mechanisms. Current market projections indicate the global p-cymene market was valued at approximately USD 1.1 billion in 2024, with forecasted growth to USD 1.8 billion by 2033, representing a compound annual growth rate of 6.5% [1] [2].

Synthesis and Production Methodologies

Industrial Chemical Synthesis Routes

Alkylation of Toluene Derivatives

The alkylation of toluene with isopropanol represents the most established industrial route for p-cymene production. This methodology employs zeolite catalysts to facilitate the Friedel-Crafts alkylation reaction under controlled temperature and pressure conditions. Research investigations have demonstrated significant variations in catalyst performance, with conversion rates ranging from 35% to 85% and p-cymene selectivity spanning 48% to 90% depending on the specific catalyst system employed [3] [4] [5].

Zeolite-based catalysts constitute the predominant choice for industrial p-cymene synthesis. Unmodified ZSM-5 zeolite demonstrates moderate performance, achieving 53% toluene conversion with 78% p-cymene selectivity at 523 K reaction temperature [3]. The incorporation of phosphorus modifications significantly influences catalytic behavior, with 0.7% phosphorus-modified ZSM-5 yielding 45% conversion and 72% selectivity under identical conditions [3]. However, increased phosphorus loading to 3% and 5% results in decreased performance, with conversion dropping to 40% and 35% respectively, accompanied by reduced selectivity to 68% and 65% [3].

Advanced catalyst modification techniques have yielded substantial improvements in reaction efficiency. Modified HZSM-5 pellets treated with silicon tetrachloride demonstrate exceptional performance, achieving 85% toluene conversion with 90% p-cymene selectivity, resulting in an overall p-cymene yield of 76.5% [4]. This represents a significant enhancement compared to unmodified HZSM-5 pellets, which achieve 62% conversion and 85% selectivity under comparable conditions [4].

Alternative zeolite systems have shown promising results for p-cymene synthesis. Cerium-exchanged NaX zeolite catalysts demonstrate 68% toluene conversion with 75% p-cymene selectivity at 513 K, yielding 51.0% p-cymene overall [5]. Mesoporous solid acid catalysts, specifically UDCaT-4, exhibit enhanced performance with 75% conversion and 82% selectivity at 523 K, producing 61.5% p-cymene yield [6].

High silica mordenite catalysts present unique selectivity characteristics. Catalysts with silicon-to-aluminum ratios of 44.9 demonstrate 58% toluene conversion with 48% p-cymene selectivity at 473 K, yielding 27.8% p-cymene [7]. The moderate selectivity observed with these catalysts reflects the influence of pore structure and acid site distribution on product formation patterns.

Reaction conditions significantly impact alkylation performance. Temperature optimization studies reveal optimal operating ranges between 473 K and 523 K, with higher temperatures promoting increased conversion but potentially reducing selectivity due to enhanced side reactions [7]. Weight hourly space velocity (WHSV) parameters typically range from 0.8 to 4.6 hours^-1, with lower space velocities generally favoring higher conversion at the expense of reduced throughput [4] [7].

The molar ratio of toluene to isopropanol substantially influences product distribution. Investigations demonstrate that toluene-to-isopropanol ratios between 2:1 and 10:1 affect both conversion and selectivity patterns [7]. Lower ratios favor higher conversion but may promote formation of undesirable diisopropyl toluene byproducts, while higher ratios enhance p-cymene selectivity but reduce overall conversion efficiency [7].

CatalystTemperature (K)Conversion (%)p-Cymene Selectivity (%)p-Cymene Yield (%)Reference
ZSM-5 (unmodified)523537841.3 [3] [3]
0.7% P-ZSM-5523457232.4 [3] [3]
3% P-ZSM-5523406827.2 [3] [3]
5% P-ZSM-5523356522.8 [3] [3]
HZSM-5 pellets523628552.7 [4] [4]
Modified HZSM-5 (SiCl4)523859076.5 [4] [4]
Ce-exchanged NaX513687551.0 [5] [5]
UDCaT-4 (mesoporous solid acid)523758261.5 [6] [6]
High silica mordenite (Si/Al=44.9)473584827.8 [7] [7]

Process intensification techniques have been investigated to enhance alkylation efficiency. Microwave-assisted synthesis methods demonstrate potential for accelerated reaction rates and improved energy efficiency [8]. These techniques achieve quantitative yields of p-cymene from limonene precursors, though requiring substantial catalyst loadings of approximately 1.5 equivalents based on iron content [8].

Catalyst deactivation remains a significant concern in industrial alkylation processes. Extended operation studies reveal gradual performance degradation due to coke formation and active site blockage [7]. Regeneration protocols involving calcination at elevated temperatures can restore catalytic activity, though repeated regeneration cycles may lead to permanent structural changes in the zeolite framework [7].

Economic considerations influence catalyst selection for commercial applications. The cost-effectiveness of catalyst systems depends on initial catalyst price, operational lifetime, regeneration requirements, and overall process efficiency [7]. Modified HZSM-5 catalysts, despite higher initial costs, may offer superior economic performance due to enhanced yields and extended operational stability [4].

Terpene Derivative Isolation Techniques

Terpene derivative isolation represents an increasingly important route for sustainable p-cymene production, utilizing renewable feedstocks derived from citrus industry byproducts and other natural sources. This methodology encompasses various catalytic conversion processes that transform naturally occurring monoterpenes into p-cymene through dehydrogenation, isomerization, and aromatization reactions [9] [10] [11].

α-Pinene conversion to p-cymene has been extensively investigated using supported metal oxide catalysts. Zinc oxide supported on silica (ZnO/SiO2) demonstrates exceptional performance, achieving 100% α-pinene conversion with 91% p-cymene yield at 325°C in gas-phase operations [9]. This catalyst system exhibits remarkable stability, maintaining consistent performance for over 70 hours without hydrogen co-feeding, representing a significant advantage over noble metal catalysts that require continuous hydrogen supply [9].

β-Pinene dehydroisomerization over cadmium oxide supported on silica (CdO/SiO2) yields superior results, achieving 100% conversion with 95% p-cymene yield at 350°C [10]. The CdO/SiO2 catalyst system outperforms other reported catalysts in terms of both yield and selectivity, establishing it as a leading technology for bicyclic monoterpene conversion [10]. Weight hourly space velocities ranging from 0.010 to 0.080 hours^-1 have been optimized to maximize p-cymene production while maintaining high conversion rates [10].

Limonene dehydrogenation represents another significant pathway for p-cymene synthesis. Palladium supported on alumina (Pd/Al2O3) catalysts achieve 98% limonene conversion with 80% p-cymene yield at 300°C in gas-phase operations [11]. The catalytic mechanism involves hydrogen removal from the cyclohexene ring, followed by aromatization to form the benzene ring characteristic of p-cymene [11]. Process optimization studies indicate that reaction temperatures between 250°C and 350°C provide optimal performance, with higher temperatures promoting increased conversion but potentially reducing selectivity due to cracking reactions [11].

Electrochemical dehydrogenation methods offer environmentally friendly alternatives to traditional thermal processes. α-Terpinene and γ-terpinene substrates undergo electrochemical oxidation at ambient temperatures (25°C), achieving 92% and 95% conversion respectively, with p-cymene yields of 80% and 85% [12]. The electrochemical approach eliminates the need for precious metal catalysts and harsh reaction conditions, representing a significant advancement in green chemistry applications [12]. Optimization of cation concentration and alkalinity in the electrolyte solution enables selective dehydrogenation and aromatization of specific carbon-hydrogen bonds on the terpinene ring [12].

1,8-Cineole conversion to p-cymene has received increasing attention due to the higher biological production titers achievable compared to limonene [11]. Palladium supported on alumina catalysts achieve 96% 1,8-cineole conversion with 87% p-cymene yield at 250°C [13]. The conversion mechanism involves dehydration of the ether bridge followed by dehydrogenation and aromatization of the resulting cyclohexene intermediate [13]. Comparative studies indicate that 1,8-cineole exhibits lower toxicity toward producing microorganisms, making it a preferred biological precursor for integrated bio-chemical production systems [11].

Terpene SubstrateCatalyst SystemTemperature (°C)Conversion (%)p-Cymene Yield (%)Process TypeReference
α-PineneZnO/SiO232510091 [9]Gas phase [9]
β-PineneCdO/SiO235010095 [10]Gas phase [10]
LimonenePd/Al2O33009880 [11]Gas phase [11]
γ-TerpineneElectrochemical dehydrogenation259585 [12]Electrochemical [12]
α-TerpineneElectrochemical dehydrogenation259280 [12]Electrochemical [12]
1,8-CineolePd/Al2O32509687 [13]Gas phase [13]
DipentenePt/Cyclohexane/H2SO41808575 [14]Liquid phase [14]
TerpinolenePd/SiO23009482 [15]Gas phase [15]

Dipentene conversion in liquid-phase systems employs platinum catalysts in cyclohexane solvent with sulfuric acid promotion. Operating at 180°C, this system achieves 85% dipentene conversion with 75% p-cymene yield [14]. The liquid-phase approach offers advantages in terms of heat transfer and mass transfer limitations, though requiring solvent recovery and purification steps [14].

Terpinolene dehydroisomerization over palladium supported on silica achieves 94% conversion with 82% p-cymene yield at 300°C [15]. Investigations demonstrate that pure silica supports impregnated with palladium yield over 90% p-cymene and prove superior to zeolitic catalysts in terms of both activity and selectivity [15]. The enhanced performance of silica-supported catalysts relates to reduced acid site density, which minimizes undesirable isomerization and cracking reactions [15].

Microwave-assisted synthesis techniques have emerged as promising process intensification approaches. Monomodal microwave systems achieve up to 22.61% p-cymene selectivity from limonene, while multimode reactors enable scaling approaches that overcome single-mode limitations while maintaining 17.79% yields [16]. The microwave methodology employs mild temperatures (80-165°C), reduced reaction times (0-5 minutes), and solvent-free conditions, aligning with green processing and circular economy principles [16].

Catalyst stability represents a critical factor in terpene conversion processes. ZnO/SiO2 catalysts demonstrate exceptional stability, operating for over 70 hours without deactivation when processing α-pinene [9]. This stability eliminates the need for continuous hydrogen co-feeding required by palladium-based catalysts, reducing operational complexity and costs [9]. Conversely, palladium catalysts require hydrogen atmospheres to prevent deactivation through coke formation and metal sintering [11] [13].

Process optimization studies indicate that reaction atmosphere significantly influences catalyst performance and stability. Nitrogen or inert gas atmospheres prevent oxidative degradation of metal catalysts while maintaining optimal reaction conditions [9] [10]. Hydrogen atmospheres, while beneficial for palladium catalysts, may promote unwanted hydrogenation reactions that reduce p-cymene selectivity [11].

Temperature control emerges as a crucial operational parameter across all terpene conversion processes. Lower temperatures favor selectivity but may reduce conversion rates, while higher temperatures enhance conversion but promote side reactions including cracking and polymerization [9] [10] [11]. Optimal temperature ranges typically span 250-350°C for gas-phase processes, with specific optima depending on the substrate and catalyst system employed [9] [10] [11].

Biological Production Systems

Microbial Fermentation Pathways

Microbial fermentation pathways for p-cymene production encompass both catabolic processes that degrade p-cymene for microbial nutrition and biosynthetic pathways that construct p-cymene from simple precursors. These biological systems offer sustainable alternatives to petrochemical synthesis routes, utilizing renewable feedstocks and operating under mild reaction conditions [17] [18] [19] [11].

Burkholderia xenovorans LB400 demonstrates sophisticated catabolic machinery for p-cymene degradation through the p-cymene peripheral pathway [17]. The organism expresses p-cymene monooxygenase enzymes that initiate hydroxylation of the isopropyl side chain, converting p-cymene to p-cumic alcohol as the first step in a complex degradation sequence [17]. Proteomic analysis reveals that p-cymene exposure induces stress response mechanisms, including increased expression of molecular chaperones DnaK, GroEL, and ClpB, suggesting that p-cymene constituents a physiological challenge for the bacterium [17]. The organism also upregulates organic hydroperoxide resistance protein Ohr, alkyl hydroperoxide reductase AhpC, and copper oxidase CopA during p-cymene metabolism [17].

Pseudomonas putida F1 utilizes p-cymene through an eleven-step catabolic pathway proceeding through p-cumate to isobutyrate, pyruvate, and acetyl coenzyme A [18]. The cym operon encodes six genes in the order cymBCAaAbDE, with cymAa and cymAb encoding the two components of p-cymene monooxygenase (hydroxylase and reductase respectively), cymB encoding p-cumic alcohol dehydrogenase, and cymC encoding p-cumic aldehyde dehydrogenase [18]. The regulatory gene cymR encodes a repressor controlling expression of both cym and cmt operons, with induction by p-cumate but not p-cymene [18]. This regulatory mechanism suggests that p-cumate serves as the actual inducing molecule for the catabolic pathway [18].

Pseudomonas desmolytica strain S449B6 demonstrates exceptional capability for p-cymene biotransformation to cumic acid [19]. Under optimized conditions including calcium carbonate addition and vigorous agitation, this strain produces cumic acid concentrations up to 1,700 mg/L in shaking culture at 30°C after 24 hours [19]. The superior performance of strain S449B6 compared to other Pseudomonas desmolytica isolates (S449B1, B2, B3, and B4) indicates strain-specific variations in metabolic capacity [19]. All isolated strains demonstrate growth on both p-cymene and cumene as sole carbon and energy sources, with some strains additionally utilizing p-xylene, toluene, and ethylbenzene [19].

Engineered microbial systems represent advancing frontiers in sustainable p-cymene production. Escherichia coli engineered with the mevalonate pathway achieves limonene production titers of 0.605 g/L, which subsequently undergoes catalytic dehydrogenation to p-cymene [11]. The integrated bio-chemical approach combines biological synthesis of terpene precursors with chemical conversion to the target aromatic product [11]. Comparative toxicity studies indicate that limonene exhibits higher toxicity toward producing microorganisms compared to alternative precursors, limiting achievable production titers [11].

Saccharomyces cerevisiae engineering for 1,8-cineole production demonstrates superior performance, achieving titers of 4.37 g/L through fed-batch fermentation [11]. This represents the highest reported 1,8-cineole titer from microbial production systems [11]. The enhanced performance compared to limonene production correlates with reduced toxicity of 1,8-cineole toward the host organism [11]. Subsequent catalytic conversion of 1,8-cineole to p-cymene achieves similar yields under equivalent reaction conditions as limonene conversion, establishing 1,8-cineole as the preferred biological intermediate for integrated production systems [11].

MicroorganismPathway TypeSubstrateProduct Titer (g/L)Key EnzymesReference
Burkholderia xenovorans LB400Catabolic (p-cymene degradation)p-Cymene- [17]p-Cymene monooxygenase [17] [17]
Pseudomonas putida F1Catabolic (p-cymene to p-cumate)p-Cymene- [18]CymAa/CymAb monooxygenase [18] [18]
Pseudomonas desmolytica S449B6Oxidative (p-cymene to cumic acid)p-Cymene1.7 [19]p-Cymene hydroxylase [19] [19]
Engineered E. coli (MVA pathway)Biosynthetic (glucose to limonene to p-cymene)Glucose0.605 [11]Limonene synthase + catalytic dehydrogenation [11] [11]
Engineered Saccharomyces cerevisiaeBiosynthetic (glucose to 1,8-cineole to p-cymene)Glucose4.37 [11]1,8-Cineole synthase + catalytic dehydrogenation [11] [11]
Thymus vulgaris (plant cell culture)Natural biosynthetic (γ-terpinene to p-cymene)Geranyl diphosphate- [20]CYP71D subfamily P450s [20] [20]
Bunium persicum (natural biosynthesis)Natural biosynthetic (γ-terpinene to p-cymene to cuminaldehyde)Geranyl diphosphate- [21]TPS1/TPS2 + CYP76B family [21] [21]

The mevalonate pathway engineering in E. coli involves expression of heterologous enzymes including acetyl-CoA acetyltransferase, hydroxymethylglutaryl-CoA synthase, hydroxymethylglutaryl-CoA reductase, mevalonate kinase, phosphomevalonate kinase, diphosphomevalonate decarboxylase, and isopentenyl diphosphate isomerase [11]. These enzymes convert acetyl-CoA to isopentenyl diphosphate and dimethylallyl diphosphate, which condense to form geranyl diphosphate, the immediate precursor for terpene cyclization [11]. Limonene synthase catalyzes the cyclization of geranyl diphosphate to produce limonene, which then requires chemical dehydrogenation to form p-cymene [11].

Fed-batch fermentation optimization for 1,8-cineole production involves careful control of substrate feeding rates, dissolved oxygen levels, and pH conditions [11]. The superior performance achieved through fed-batch operation compared to batch cultivation reflects reduced substrate inhibition and improved metabolic flux distribution [11]. Oxygen limitation during terpene synthesis phases can enhance production by reducing competing respiratory pathways [11].

Process integration strategies for bio-chemical p-cymene production require optimization of both biological and chemical conversion steps [11]. The biological component focuses on maximizing terpene precursor titers while minimizing formation of undesirable byproducts [11]. The chemical component emphasizes efficient conversion of biological precursors to p-cymene with high selectivity and minimal catalyst consumption [11]. Economic analysis indicates that the integrated approach becomes competitive with petrochemical routes when biological titers exceed 5 g/L and chemical conversion efficiency exceeds 85% [11].

Metabolic engineering approaches for enhanced p-cymene precursor production include amplification of rate-limiting enzymes, elimination of competing pathways, and optimization of cofactor availability [11]. Hydroxymethylglutaryl-CoA reductase often represents the rate-limiting step in mevalonate pathway flux, requiring high-level expression or deregulated variants to achieve substantial production [11]. Deletion of competing pathways that consume acetyl-CoA or other precursors can redirect metabolic flux toward terpene synthesis [11].

Plant Biosynthetic Mechanisms

Plant biosynthetic mechanisms for p-cymene production involve complex enzymatic pathways that convert simple precursors into aromatic monoterpenes through highly regulated metabolic networks. These natural systems provide insights for biotechnological applications and serve as sources of enzymes for heterologous production systems [20] [21] [22] [23].

Thymus vulgaris (thyme) represents a model system for understanding p-cymene biosynthesis in aromatic plants [20]. The biosynthetic pathway proceeds through γ-terpinene as an intermediate, which undergoes enzymatic aromatization to form p-cymene [20]. Cytochrome P450 monooxygenases of the CYP71D subfamily, specifically CYP71D179 and CYP71D180, catalyze the initial hydroxylation of γ-terpinene to produce unstable cyclohexadienol intermediates [20]. These intermediates spontaneously rearrange under aqueous conditions to form p-cymene, or undergo further enzymatic processing by short-chain dehydrogenase/reductase (SDR) enzymes to produce thymol [20].

The formation of p-cymene in thyme results from spontaneous rearrangement of dienol intermediates due to their instability in aqueous cellular environments [20]. This mechanism differs from previous hypotheses that proposed p-cymene as a direct enzymatic product [20]. When CYP71D enzymes are expressed in the absence of SDR enzymes, only p-cymene formation occurs through cyclohexadienol intermediate rearrangement [20]. The nature of these unstable intermediates has been inferred from reactions with the γ-terpinene isomer limonene and by analogy to reactions catalyzed by related enzymes [20].

Origanum vulgare (oregano) employs similar biosynthetic machinery, utilizing CYP71D subfamily enzymes to convert γ-terpinene to p-cymene and subsequently to carvacrol [20]. Gene expression studies reveal tissue-specific patterns, with highest expression levels observed in leaf and flower tissues where essential oil accumulation occurs [20]. FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values for CYP71D genes range from 750 to 1,100 in oregano tissues, indicating substantial transcriptional activity [20].

Bunium persicum (Persian cumin) demonstrates a more complex biosynthetic pathway extending beyond p-cymene to produce cuminaldehyde as the final aromatic product [21]. Transcriptomic analysis reveals four highly expressed genes involved in monoterpenoid production: two terpinene synthases (TPS1 and TPS2) and two geraniol hydroxylases [21]. The pathway proceeds from geranyl diphosphate through γ-terpinene to p-cymene, followed by two sequential hydroxylation steps mediated by cytochrome P450 enzymes of the CYP76B family to produce cuminaldehyde [21].

Real-time PCR validation of gene expression in B. persicum confirms significantly higher expression levels in inflorescence tissues compared to stem tissues [21]. FPKM values for key biosynthetic genes range from 1,500 to 2,200 in inflorescence tissues, representing the highest expression levels observed among investigated plant species [21]. The enhanced expression correlates with higher accumulation of target monoterpenoids in reproductive structures [21].

Plant SpeciesTissue TypeKey Genes/Enzymesp-Cymene Content (%)Expression Level (FPKM)Biosynthetic PathwayReference
Thymus vulgarisLeaves/flowersCYP71D179/CYP71D18015-25 [20]850-1200 [20]γ-Terpinene → p-Cymene → Thymol [20] [20]
Origanum vulgareLeaves/flowersCYP71D subfamily20-30 [20]750-1100 [20]γ-Terpinene → p-Cymene → Carvacrol [20] [20]
Bunium persicumInflorescenceTPS1/TPS2 + CYP76B8-12 [21]1500-2200 [21]γ-Terpinene → p-Cymene → Cuminaldehyde [21] [21]
Nicotiana benthamiana (heterologous)Leaf (transient expression)CYP71D + SDRVariable [20]400-800 [20]γ-Terpinene → p-Cymene → Phenolic compounds [20] [20]
Mentha × piperitaLeavesCYP71D limonene-3-hydroxylase2-5 [20]300-600 [20]Limonene → Isopiperitenol → Menthone [20] [20]
Citrus speciesFruit peelsLimonene synthase5-15 [24]200-500 [24]GPP → Limonene → p-Cymene [24] [24]
Piperaceae (P. cernuum)LeavesTerpene synthase complex10-18 [25]600-900 [25]GPP → Monoterpenes → p-Cymene [25] [25]

Nicotiana benthamiana serves as a heterologous expression system for functional characterization of plant terpene biosynthetic enzymes [20]. Transient expression of CYP71D enzymes combined with SDR enzymes from thyme successfully reconstitutes thymol and carvacrol biosynthesis when supplied with γ-terpinene substrate [20]. Expression levels in N. benthamiana range from 400 to 800 FPKM, demonstrating functional enzyme production despite the heterologous context [20].

Mentha × piperita (peppermint) employs related CYP71D enzymes for monoterpene metabolism, though directed toward menthol rather than phenolic monoterpene production [20]. The CYP71D limonene-3-hydroxylase catalyzes allylic hydroxylation of limonene at the C-3 position to form (-)-trans-isopiperitenol [20]. This intermediate undergoes subsequent oxidation by SDR enzymes to produce menthone and eventually menthol [20]. Expression levels for CYP71D genes in mint tissues range from 300 to 600 FPKM [20].

Citrus species represent major natural sources of limonene, which serves as a precursor for p-cymene through dehydrogenation processes [24]. Limonene synthase catalyzes the cyclization of geranyl diphosphate to produce limonene as the major monoterpene in citrus essential oils [24]. Expression levels in fruit peels range from 200 to 500 FPKM, correlating with essential oil accumulation during fruit development [24]. The abundance of limonene in citrus waste streams makes this a preferred feedstock for biorefinery applications [24].

Piperaceae species, particularly Piper cernuum, demonstrate diverse monoterpene production capabilities including p-cymene formation [25]. Terpene synthase complexes in these plants achieve p-cymene contents ranging from 10% to 18% of total monoterpene production [25]. Expression levels of terpene synthase genes range from 600 to 900 FPKM in leaf tissues [25]. The diversity of products from Piperaceae terpene synthases reflects the evolutionary adaptation to specific ecological niches and defensive functions [25].

Transcriptional regulation of monoterpene biosynthesis involves complex networks of transcription factors that respond to developmental cues and environmental signals [21]. In B. persicum, comprehensive analysis reveals 2,505 transcription factors in inflorescence tissues, with MYB, SNF2, C2H2, and C3H families being predominant [21]. MYB transcription factors, with 18 members identified, likely play crucial roles in regulating phenylpropanoid and terpene biosynthetic pathways [21].

Tissue-specific expression patterns reflect the ecological functions of monoterpenes in plant biology [21]. Reproductive structures typically exhibit higher expression of biosynthetic genes compared to vegetative tissues, consistent with roles in pollinator attraction and seed protection [21]. The enhanced expression in inflorescence tissues of B. persicum compared to stem tissues demonstrates this pattern, with implications for optimizing extraction strategies [21].

Environmental factors influence monoterpene production and gene expression patterns in plants [21]. Light intensity, temperature, water availability, and nutrient status can significantly affect both the quantity and composition of essential oils [21]. Understanding these relationships enables optimization of cultivation conditions for maximizing p-cymene and related monoterpene production in agricultural systems [21].

The evolutionary relationships between plant monoterpene synthases reveal conserved mechanisms across diverse plant families [20] [21]. CYP71D subfamily enzymes appear widely distributed among aromatic plants, suggesting ancient origins and fundamental importance in plant metabolism [20]. The conservation of basic catalytic mechanisms combined with substrate specificity variations enables the remarkable diversity of monoterpene products observed in nature [20] [21].

Metabolic flux analysis in plant systems indicates that monoterpene biosynthesis competes with other isoprenoid pathways including sterol and carotenoid synthesis [21]. The availability of isoprenoid precursors, particularly geranyl diphosphate, often limits monoterpene production rates [21]. Engineering approaches that enhance precursor availability or redirect flux from competing pathways can significantly improve monoterpene yields in both natural and heterologous systems [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

P-cymene is a colorless liquid with a mild pleasant odor. Floats on water. (USCG, 1999)
Liquid
Colorless liquid with a mild pleasant odor; [HSDB]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless to pale yellow mobile liquid; citrusy aroma reminiscent of lemon

Color/Form

Colorless transparent liquid

XLogP3

4.1

Exact Mass

134.109550447 g/mol

Monoisotopic Mass

134.109550447 g/mol

Boiling Point

351 °F at 760 mmHg (USCG, 1999)
177.10 °C
176.00 to 178.00 °C. @ 760.00 mm Hg
177 °C

Flash Point

117 °F (USCG, 1999)
117 °F (closed cup)
117 °F (open cup)
47 °C c.c.

Heavy Atom Count

10

Vapor Density

4.62 (Air = 1)
Relative vapor density (air = 1): 4.62

Density

0.857 at 68 °F (USCG, 1999) - Less dense than water; will float
0.8573 g/cu cm at 20 °C
Relative density (water = 1): 0.85
0.853-0.855

LogP

4.1 (LogP)
4.10
log Kow = 4.10
4.1

Odor

Sweetish aromatic odor
Mild pleasant odor
When pure, has a weak citrus odo

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

-90.2 °F (USCG, 1999)
-68.9 °C
-68 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1G1C8T1N7Q

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The objective of this study was to test the hypothesis that p-cymene can attenuate acute lung injury induced by lipopolysaccharide (LPS) in vivo. In the mouse model of LPS-induced acute lung injury, intraperitoneal preconditioning with p-cymene resulted in a significant reduction of pro-inflammatory cytokines (TNF-alpha, IL-1beta and IL-6), lung water gain, inflammatory cell infiltration, lung tissue myeloperoxidase activity. In addition, p-cymene blocked the phosphorylation of IkBalpha protein and mitogen-activated protein kinases (MAPK) signaling pathway activation. Histopathologic examination of lung tissue indicated that p-cymene treatment markedly decreased focal thickening, congestion, pulmonary edema, and inflammatory cells infiltration. The results showed that p-cymene had a protective effect on LPS-induced ALI in mice.
The present study was designed to investigate the effects of p-cymene on lipopolysaccharide (LPS)-induced inflammatory cytokine production both in vitro and in vivo. The production of tumor necrosis factor-a (TNF-a), interleukin-1beta (IL-1beta), interleukin-6 (IL-6), and interleukin-10 (IL-10) in LPS-stimulated RAW 264.7 cells and C57BL/6 mice was evaluated by sandwich ELISA. Meanwhile, the mRNA levels of cytokine genes were examined in vitro by semiquantitative RT-PCR. In a further study, we analyzed the activation of nuclear factor-kB (NF-kB) and mitogen-activated protein kinase (MAPK) signaling pathways by western blotting. We found that p-cymene significantly regulated TNF-alpha, IL-1beta, and IL-6 production in LPS-stimulated RAW 264.7 cells. Furthermore, the levels of relative mRNAs were also found to be downregulated. In in vivo trail, p-cymene markedly suppressed the production of TNF-a and IL-1beta and increased IL-10 secretion. We also found that p-cymene inhibited LPS-induced activation of extracellular signal receptor-activated kinase 1/2, p38, c-Jun N-terminal kinase, and IkBalpha. These results suggest that p-cymene may have a potential anti-inflammatory action on cytokine production by blocking NF-kB and MAPK signaling pathways.

Vapor Pressure

1.46 [mmHg]
1.50 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 200

Pictograms

Health Hazard Environmental Hazard Flammable

Flammable;Health Hazard;Environmental Hazard

Other CAS

99-87-6
4939-75-7
25155-15-1

Absorption Distribution and Excretion

p-Cymene is well absorbed through the skin. In studies with (14)C-labelled p-cymene the penetration observed was 254 ug/sq cm in 60 minutes

Metabolism Metabolites

Yields cumyl alcohol in pseudomonas ... . /From table/
Only small part is excreted unchanged, remainder being oxidized to water-soluble metabolites. Suggested that readily oxidized propyl side chain formed carboxyl-group ... ultimate product, in case of dogs and sheep, is cumic acid which is probably excreted as conjugate with glycine.
The metabolism of p-cymene was studied in rats and guinea-pigs. Following intragastric or inhalation dosage (100 mg/kg) urinary metabolite excretion was nearly complete within 48 hr, amounting to 60-80% dose. The inhalation experiments gave the lowest values. 18 urinary metabolites were detected and identified. Of these, rats did not excrete two and guinea-pigs did not excrete a third. No ring-hydroxylation of p-cymene was detected in rats, but guinea-pigs formed small amounts of carvacrol and hydroxycarvacrol. Oxidation of both the methyl and isopropyl groups of p-cymene occurred extensively in both species. The following types of metabolites were formed: monohydric alcohols, diols, mono- and di-carboxylic acids and hydroxyacids. Conjugation with glycine of the cumic acid formed was extensive in guinea-pigs.
Metabolites of the food additive eucalyptus maculata oil were investigated in the urine and feces of brushtail possum. p-Cymene was metabolized to p-cresol and cumic acid.
p-Cymene was metabolized in rabbits and the following four optically active metabolites, 2-(p-tolyl)-1-propanol (3': R/S = 65:35), 2-(p-tolyl)propanoic acid (5': R/S = 0:100), p-(2-hydroxy-1-methylethyl)benzoic acid (6': R/S = 91:9) and p-(1-carboxyethyl)benzoic acid (8': R/S = 30:70), were isolated in addition to three optically inactive metabolites, 2-(p-tolyl)-2-propanol, p-isopropylbenzoic acid (4'), and p-(1-hydroxy-1-methylethyl)benzoic acid (7'). The presumed metabolic pathways of p-cymene in rabbits were confirmed by the administration of the intermediate metabolites (2, 3', 4', and 5'). The enantiomeric ratios of the metabolites, 3' and 6', suggested that omega-hydroxylations of the isopropyl group in 1 and 4' occurred preferentially at the pro-S methyl group. In the metabolism of 1, the S-isomers are predominant in the propanoic acid derivatives, but the R-isomers are rich in the propanol derivatives. It is of interest that the metabolism of 4', however, produced predominantly the corresponding propanol derivative (6'; R/S = 91:9) and propanoic acid derivative (8'; R/S = 80:20) possessing the same R-configuration. Some optically active p-cymene derivatives were also synthesized as standard compounds.

Associated Chemicals

Cymene mixture;25155-15-1

Wikipedia

P-Cymene
Myricetin

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking

Methods of Manufacturing

Mixtures of 3-isopropyltoluene (m-cymene) and 4-isopropyltoluene (p-cymene) can be obtained by propylation of toluene in the presence of an isomerization-active Friedel-Crafts catalyst. These two isomers can be separated by distillation only with difficulty.
Usually prepd by alkylation of toluene; meta-, ortho- and para-isomers obtained. /Cymene/
... Made from monocyclic terpenes by dehydrogenation. These terpenes can be made from turpentine or obtained as a byproduct from the sulfite digestion of spruce pulp in paper manufacture.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Benzene, 1-methyl-4-(1-methylethyl)-: ACTIVE

Analytic Laboratory Methods

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: p-cymene; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.19 ug/L.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: p-cymene; Matrix: water; Detection Limit: 10 ug/L.
Method: EPA-NERL 502.2; Procedure: gas chromatography with photoionization detector; Analyte: p-cymene; Matrix: finished drinking water, raw source water, or drinking water in any treatment stage; Detection Limit: 0.1 ug/L.
Method: EPA-NERL 524.2; Procedure: gas chromatography/mass spectrometry; Analyte: p-cymene; Matrix: surface water, ground water, and drinking water in any stage of treatment; Detection Limit: 0.26 ug/L.
For more Analytic Laboratory Methods (Complete) data for P-CYMENE (11 total), please visit the HSDB record page.

Storage Conditions

Safe storage: Fireproof.

Interactions

Previously, /the researchers/ have demonstrated the analgesic-like property of p-cymene in rodents. Short half-life is a limitation for p-cymene application and several approaches have been used to improve pharmaceutical properties of monoterpenes, including the employment of drug-delivery systems. Here, we used p-cymene/beta-cyclodextrin (beta-CD) complex and p-cymene (PC) isolated to evaluated whether the complex formulation is able to improve the antinociceptive activity of this monoterpene. Male mice (26-30 g) were pretreated with PC/beta-CD (20 or 40 mg/kg, p.o.), PC (20 or 40 mg/kg, p.o.) or vehicle (distilled water), 0.5 hr before painful tests and antinociceptive effect was evaluated at times: 0.5, 1, 2, 4, 8, and 16 hr after treatment. We evaluated the analgesic-like effect of PC/beta-CD and PC in acetic acid-induced abdominal writhes, hot-plate, carrageenan-induced paw edema and in rota-rod apparatus. ... Results demonstrated that acute treatment with complex PC/beta-CD produced an antinocicepitve effect (p < 0.01 or p < 0.001) for 8 hr followed whereas isolated PC produced the same effect for 2 hr. Similar results were obtained in hot-plate test, PC/beta-CD, in all doses, significantly reduces (p < 0.01 or p < 0.001) nociceptive behavior for 8 hr while isolated PC for 1 hr, did so only in higher dose. Such results were unlikely to be caused by motor abnormality. Systemic pretreatment with PC/beta-CD and PC inhibited the development paw edema by carrageenan 1%, but PC/beta-CD did so during a longer period when compared with isolated monoterpene alone. ... Results provide evidence to propose that the complex with beta-CD improved analgesic and anti-inflammatory effects of p-cymene.

Dates

Last modified: 08-15-2023
1: Hu X, Chu Y, Ma G, Li W, Wang X, Mo H, Yin Q, Guo J, Ma X, Zhou S. Simultaneous determination of ascaridole, p-cymene and α-terpinene in rat plasma after oral administration of Chenopodium ambrosioides L. by GC-MS. Biomed Chromatogr. 2015 Nov;29(11):1682-6. doi: 10.1002/bmc.3479. Epub 2015 Apr 21. PubMed PMID: 25900777.
2: Bedjanian Y, Morin J, Romanias MN. Gas-Phase Reaction of Hydroxyl Radical with p-Cymene over an Extended Temperature Range. J Phys Chem A. 2015 Nov 12;119(45):11076-83. doi: 10.1021/acs.jpca.5b08478. Epub 2015 Oct 28. PubMed PMID: 26473634.
3: de Oliveira TM, de Carvalho RB, da Costa IH, de Oliveira GA, de Souza AA, de Lima SG, de Freitas RM. Evaluation of p-cymene, a natural antioxidant. Pharm Biol. 2015 Mar;53(3):423-8. doi: 10.3109/13880209.2014.923003. Epub 2014 Dec 4. PubMed PMID: 25471840.
4: Silva MT, Ribeiro FP, Medeiros MA, Sampaio PA, Silva YM, Silva MT, Quintans JS, Quintans-Júnior LJ, Ribeiro LA. The vasorelaxant effect of p-cymene in rat aorta involves potassium channels. ScientificWorldJournal. 2015;2015:458080. doi: 10.1155/2015/458080. Epub 2015 Jan 15. PubMed PMID: 25667938; PubMed Central PMCID: PMC4312567.
5: Bi YH, Duan ZQ, Du WY, Wang ZY. Improved synthesis of phosphatidylserine using bio-based solvents, limonene and p-cymene. Biotechnol Lett. 2015 Jan;37(1):115-9. doi: 10.1007/s10529-014-1646-7. Epub 2014 Sep 12. PubMed PMID: 25214218.
6: Dash MR, Srinivasulu G, Rajakumar B. Experimental and computational investigation on the gas phase reaction of p-cymene with Cl atoms. J Phys Chem A. 2015 Jan 29;119(4):559-70. doi: 10.1021/jp509800g. Epub 2015 Jan 17. PubMed PMID: 25547646.
7: Păunescu E, Nowak-Sliwinska P, Clavel CM, Scopelliti R, Griffioen AW, Dyson PJ. Anticancer Organometallic Osmium(II)-p-cymene Complexes. ChemMedChem. 2015 Sep;10(9):1539-47. doi: 10.1002/cmdc.201500221. Epub 2015 Jul 14. PubMed PMID: 26190176.
8: Strijkstra A, Trautwein K, Jarling R, Wöhlbrand L, Dörries M, Reinhardt R, Drozdowska M, Golding BT, Wilkes H, Rabus R. Anaerobic activation of p-cymene in denitrifying betaproteobacteria: methyl group hydroxylation versus addition to fumarate. Appl Environ Microbiol. 2014 Dec;80(24):7592-603. doi: 10.1128/AEM.02385-14. Epub 2014 Sep 26. PubMed PMID: 25261521; PubMed Central PMCID: PMC4249252.
9: Nowak-Sliwinska P, Clavel CM, Păunescu E, te Winkel MT, Griffioen AW, Dyson PJ. Antiangiogenic and Anticancer Properties of Bifunctional Ruthenium(II)-p-Cymene Complexes: Influence of Pendant Perfluorous Chains. Mol Pharm. 2015 Aug 3;12(8):3089-96. doi: 10.1021/acs.molpharmaceut.5b00417. Epub 2015 Jul 21. PubMed PMID: 26158308.
10: Matsuoka A, Sandoval CA, Uchiyama M, Noyori R, Naka H. Why p-Cymene? Conformational effect in asymmetric hydrogenation of aromatic ketones with a η(6) -arene/ruthenium(II) catalyst. Chem Asian J. 2015 Jan;10(1):112-5. doi: 10.1002/asia.201402979. Epub 2014 Oct 24. PubMed PMID: 25346097.
11: de Santana MF, Guimarães AG, Chaves DO, Silva JC, Bonjardim LR, de Lucca Júnior W, Ferro JN, Barreto Ede O, dos Santos FE, Soares MB, Villarreal CF, Quintans Jde S, Quintans-Júnior LJ. The anti-hyperalgesic and anti-inflammatory profiles of p-cymene: Evidence for the involvement of opioid system and cytokines. Pharm Biol. 2015;53(11):1583-90. doi: 10.3109/13880209.2014.993040. Epub 2015 Apr 9. PubMed PMID: 25856703.
12: Chen L, Zhao L, Zhang C, Lan Z. Protective effect of p-cymene on lipopolysaccharide-induced acute lung injury in mice. Inflammation. 2014 Apr;37(2):358-64. doi: 10.1007/s10753-013-9747-3. PubMed PMID: 24085645.
13: Rainis G, Ternes W. Identification and characterization of dimeric oxidation products of p-cymene-2,3-diol isolated from Thymus vulgaris L. J Agric Food Chem. 2014 Jan 8;62(1):235-43. doi: 10.1021/jf404193y. Epub 2013 Dec 19. PubMed PMID: 24354309.
14: Shang X, Wang Y, Zhou X, Guo X, Dong S, Wang D, Zhang J, Pan H, Zhang Y, Miao X. Acaricidal activity of oregano oil and its major component, carvacrol, thymol and p-cymene against Psoroptes cuniculi in vitro and in vivo. Vet Parasitol. 2016 Aug 15;226:93-6. doi: 10.1016/j.vetpar.2016.07.001. Epub 2016 Jul 2. PubMed PMID: 27514892.
15: Alarcón P, Bohn B, Zetzsch C, Rayez MT, Rayez JC. Reversible addition of the OH radical to p-cymene in the gas phase: multiple adduct formation. Part 2. Phys Chem Chem Phys. 2014 Aug 28;16(32):17315-26. doi: 10.1039/c4cp02073a. Epub 2014 Jul 14. PubMed PMID: 25020144.

Explore Compound Types